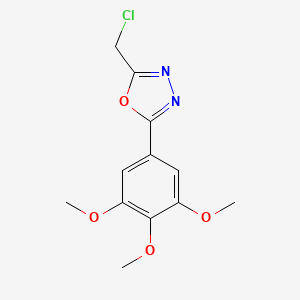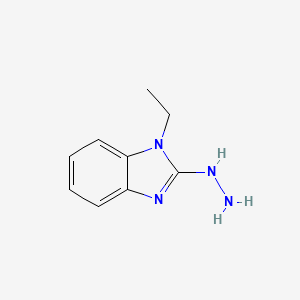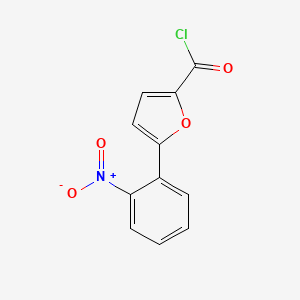
5-(2-nitrophenyl)furan-2-carbonyl Chloride
Overview
Description
“5-(2-nitrophenyl)furan-2-carbonyl Chloride” is a chemical compound that is used for research and development . It is a crystalline substance and is considered hazardous .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. The synthetic route of test compounds was shown in Fig. 5, which was similar to a previous report . The intermediate I was synthesized with substituted aniline and furoic acid by Meerwein arylation reaction . Then, chloracetaldehyde, and hydrochloric acid were added to a round-bottomed flask to react for 2 h, then the above reaction solution was stirred and mixed with ammonium dithiocarbamate for 1 h, and then increasing the reaction temperature to 74, the mixture reacted to produce the intermediate II for 3 h .
Scientific Research Applications
Organocatalytic Applications
- The compound has been utilized in stereoselective remote alkylation of furan derivatives, a process that occurs at the exocyclic ε-position through a nonclassical catalytic trienamine intermediate. This method is instrumental in controlling stereochemical outcomes in the remote functionalizations of carbonyl compounds, yielding products with two adjacent stereogenic centers (Skrzyńska, Przydacz, & Albrecht, 2015).
Synthesis Methods
- It has been involved in the synthesis of furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate (CAN). This approach highlights the replacement of the nitro group in nitrofuran heterocycles with a nitrophenyl moiety, which is a significant starting material for introducing furan moiety into other heterocycles (Subrahmanya & Holla, 2003).
Molecular and Solid State Structure Studies
- The compound has been synthesized and characterized for its molecular and solid-state structure using techniques like FT-IR, NMR, and X-ray powder diffraction. This research is essential for understanding the compound's structure and properties, which can be useful in various chemical applications (Rahmani et al., 2017).
Thermodynamic Properties
- Research has been conducted to determine the thermodynamic properties of this compound, which is crucial for optimizing processes of synthesis, purification, and application. This includes studies on the temperature dependence of vapor pressure and standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation (Dibrivnyi et al., 2015).
Electrochemical Communication Studies
- The compound has been investigated for its electrochemical properties, particularly focusing on electron delocalization in its heterocyclic core systems. This is significant for understanding the electrochemical communication in the compound, which has applications in materials science and electronics (Hildebrandt et al., 2011).
Antimicrobial Activities
- The compound has been tested for its in vitro antimicrobial activities against various fungi and bacteria, showing promising results. This research is pivotal in exploring the compound's potential applications in developing new antimicrobial agents (Dias et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-(2-nitrophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)13(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWHGDGMPQFABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378156 | |
| Record name | 5-(2-nitrophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61941-88-6 | |
| Record name | 5-(2-Nitrophenyl)-2-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-nitrophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



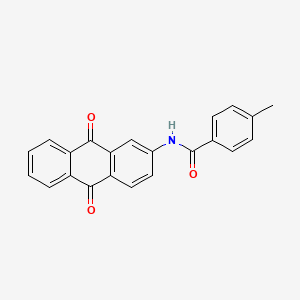
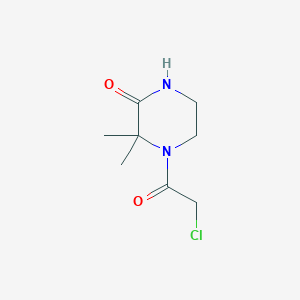
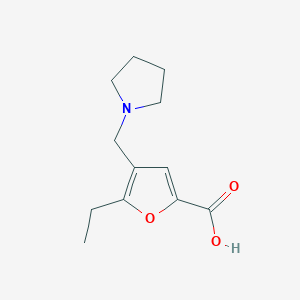
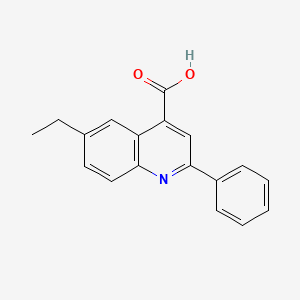
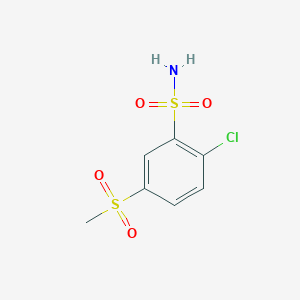

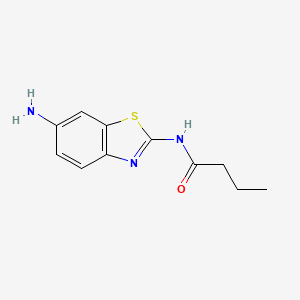
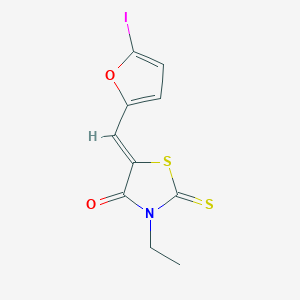
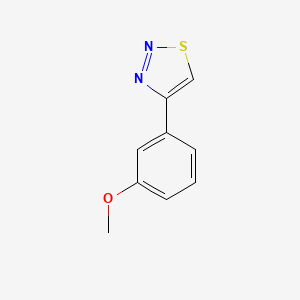

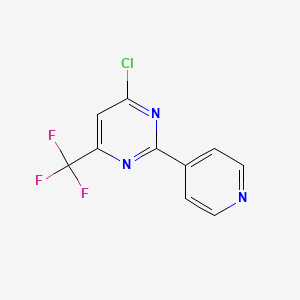
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)
